molecular formula C13H15N7O3 B3050821 4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid CAS No. 28951-80-6

4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid

Cat. No.: B3050821
CAS No.: 28951-80-6
M. Wt: 317.3 g/mol
InChI Key: LMRVFOSWNYQAEH-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring a 2,4,6-triaminopyrimidine moiety linked via an ethylamino-oxo bridge.

Properties

IUPAC Name

4-[[2-oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7O3/c14-10-9(11(15)20-13(16)19-10)18-8(21)5-17-7-3-1-6(2-4-7)12(22)23/h1-4,17H,5H2,(H,18,21)(H,22,23)(H6,14,15,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRVFOSWNYQAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCC(=O)NC2=C(N=C(N=C2N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299745
Record name 4-({2-oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28951-80-6
Record name NSC132497
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-({2-oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid typically involves multi-step organic synthesis. One common approach is the condensation of 2,4,6-triaminopyrimidine with an appropriate aldehyde to form an intermediate Schiff base, followed by reduction to yield the corresponding amine. This amine is then reacted with 4-formylbenzoic acid under reductive amination conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

Major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted benzoic acid derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to inhibit viral enzymes, thereby preventing viral replication. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound can be compared to two related molecules from the evidence:

4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolopyrimidin-5-yl)ethyl]benzoic acid (): Structure: Contains a pyrrolopyrimidine ring (with an oxo group and fused pyrrole) instead of triaminopyrimidine. Synthesis: Produced via condensation, bromination, cyclization, and hydrolysis (36.8% overall yield). Industrial scalability is emphasized . Application: Intermediate for pemetrexed disodium, a chemotherapeutic agent.

Giripladib (4-[3-[5-Chloro-1-(diphenylmethyl)-2-[2-[[[2-(trifluoromethyl)benzyl]sulfonyl]amino]ethyl]-1H-indol-3-yl]propyl]benzoic acid) (): Structure: Larger molecule with indole, sulfonyl, and trifluoromethylphenyl groups. Application: Clinical candidate for pain and arthritis management, highlighting the therapeutic versatility of benzoic acid derivatives .

Key Differences

Feature Target Compound 4-[2-(Pyrrolopyrimidinyl)ethyl]benzoic acid Giripladib
Core Heterocycle 2,4,6-Triaminopyrimidine Pyrrolopyrimidine (oxo-pyrrole fused) Indole with sulfonyl/trifluoromethyl
Synthetic Complexity Likely moderate (amine-rich, fewer steps) Multi-step (36.8% yield) High (complex substituents)
Application Hypothesized intermediate/bioactive molecule Pemetrexed intermediate Therapeutic (pain/arthritis)
Industrial Viability Unreported Suitable for scale-up Likely limited by complexity

Research Findings

  • Synthetic Efficiency : The pyrrolopyrimidine analog’s 36.8% yield underscores challenges in pyrimidine functionalization, whereas the target compound’s triamine substituents may require protective-group strategies to avoid side reactions .
  • Bioactivity : Giripladib’s indole-sulfonyl motif demonstrates how bulkier substituents on benzoic acid derivatives can shift applications from intermediates to therapeutics .

Biological Activity

4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid, with the CAS number 28951-80-6, is a complex organic compound notable for its diverse biological activities. This compound features a benzoic acid moiety connected to a pyrimidine derivative via an aminoethyl bridge, which contributes to its potential therapeutic applications.

PropertyDetails
Molecular FormulaC₁₃H₁₅N₇O₃
Molecular Weight317.3033 g/mol
IUPAC Name4-[[2-oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl]amino]benzoic acid
CAS Number28951-80-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2,4,6-triaminopyrimidine with an aldehyde to form an intermediate Schiff base, which is then reduced to yield the corresponding amine. This amine is subsequently reacted with 4-formylbenzoic acid under reductive amination conditions to produce the final product.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity by inhibiting viral enzymes essential for replication. This mechanism suggests its potential use in treating viral infections.

Anticancer Effects

The compound has been studied for its anticancer properties , particularly its ability to induce apoptosis in cancer cells. It targets specific signaling pathways that are crucial for cell survival and proliferation. The interaction with these pathways could lead to the development of new cancer therapies .

Anti-inflammatory Activity

In addition to its antiviral and anticancer effects, this compound may possess anti-inflammatory properties . Preliminary studies suggest that it could modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : It inhibits key enzymes involved in viral replication and cancer cell proliferation.
  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells through various signaling cascades.
  • Cytokine Modulation : It may alter the production of cytokines involved in inflammatory responses, contributing to its anti-inflammatory effects.

Study on Antiviral Activity

A recent study investigated the antiviral efficacy of this compound against a range of viral pathogens. Results indicated a significant reduction in viral load in treated cells compared to controls, highlighting its potential as a therapeutic agent in virology.

Research on Anticancer Properties

In vitro studies demonstrated that treatment with this compound led to a marked decrease in cell viability in various cancer cell lines. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-({2-Oxo-2-[(2,4,6-triaminopyrimidin-5-yl)amino]ethyl}amino)benzoic acid

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